molecular formula C12H8FNO2 B8128233 4-(4-Fluorophenoxy)nicotinaldehyde

4-(4-Fluorophenoxy)nicotinaldehyde

Cat. No.: B8128233
M. Wt: 217.20 g/mol
InChI Key: KUZGFGVTLBAHBB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core substituted with a 4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)nicotinaldehyde typically involves the reaction of 4-fluorophenol with nicotinaldehyde under specific conditions. One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenoxy)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Fluorophenoxy)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)nicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorophenoxy group enhances its binding affinity and specificity . The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)nicotinaldehyde
  • 4-(4-Bromophenoxy)nicotinaldehyde
  • 4-(4-Methylphenoxy)nicotinaldehyde

Comparison: 4-(4-Fluorophenoxy)nicotinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs . The fluorine atom also influences the compound’s lipophilicity and bioavailability, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-(4-fluorophenoxy)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZGFGVTLBAHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=NC=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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